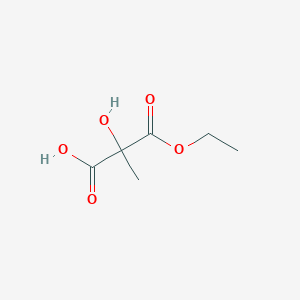
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is an organic compound that belongs to the class of malonic acid esters. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an ester functional group attached to the malonic acid backbone. It is a versatile intermediate used in various chemical syntheses and has significant applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester typically involves the selective monohydrolysis of symmetric diesters of malonic acid. The process begins with the deprotonation of the ester to form an enolate, followed by an S_N2 reaction with an alkyl halide to form a new carbon-carbon bond. The ester is then hydrolyzed under acidic conditions to yield the desired monoester .
Industrial Production Methods
On an industrial scale, the synthesis of monoethyl malonate and similar compounds is achieved through the selective monohydrolysis of symmetric diesters. This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. The reaction produces no hazardous by-products and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester undergoes several types of chemical reactions, including:
Acid-Base Reactions: Deprotonation to form enolates.
Nucleophilic Substitution: S_N2 reactions with alkyl halides.
Ester Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
Decarboxylation: Thermal decomposition to yield substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt) for deprotonation.
Alkyl Halides: Used in S_N2 reactions to form new carbon-carbon bonds.
Acids: Hydrochloric acid (HCl) for ester hydrolysis.
Heat: Applied during decarboxylation to facilitate the reaction
Major Products
The major products formed from these reactions include substituted acetic acids, carboxylic acids, and various alkylated derivatives .
Scientific Research Applications
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of pharmaceuticals and natural products.
Green Chemistry: Employed in environmentally benign synthetic methods.
Biological Studies: Investigated for its potential biological activities and interactions
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester involves several key steps:
Deprotonation: Formation of an enolate by removing the most acidic proton.
Nucleophilic Substitution: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide.
Hydrolysis: Conversion of the ester to a carboxylic acid under acidic conditions.
Decarboxylation: Thermal decomposition to yield an enol, which tautomerizes to a carboxylic acid
Comparison with Similar Compounds
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester can be compared with other malonic acid esters, such as:
Monomethyl Malonate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Diethyl Malonate: Contains two ethyl ester groups and is used in similar synthetic applications.
Acetoacetic Ester: Similar synthetic pathway but results in alkylated ketones instead of carboxylic acids
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the products formed.
Properties
CAS No. |
889460-07-5 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-ethoxy-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-11-5(9)6(2,10)4(7)8/h10H,3H2,1-2H3,(H,7,8) |
InChI Key |
BWPUIYFEIMBOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloropyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8300610.png)
![4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane](/img/structure/B8300611.png)
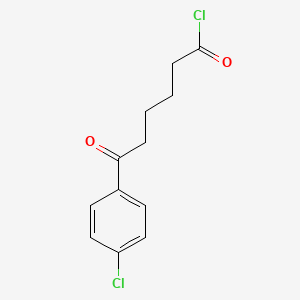
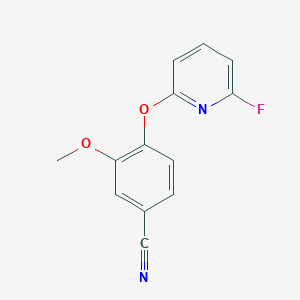
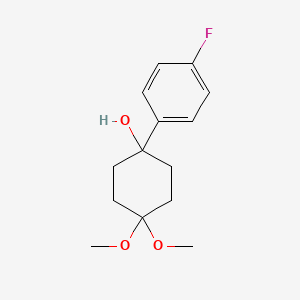
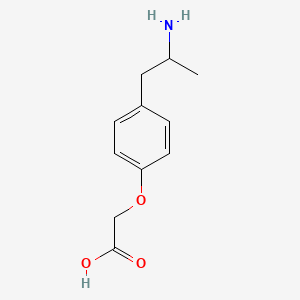
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)
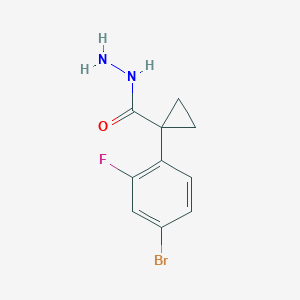
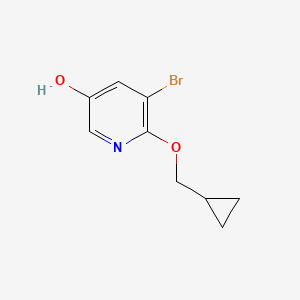
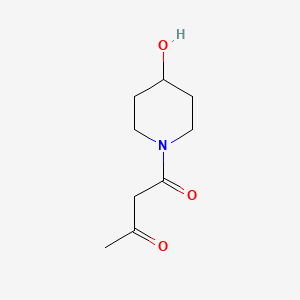
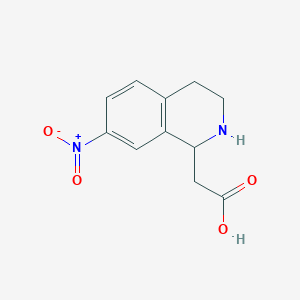
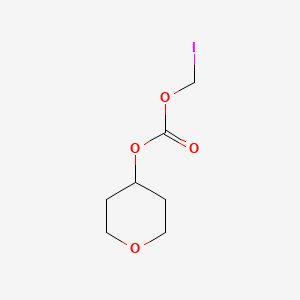
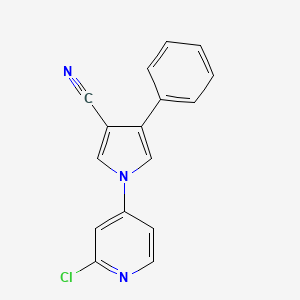
![Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8300719.png)
